2-(7-chloroquinolin-4-yl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7th position and an amino group at the 4th position, linked to a thiourea moiety attached to a 3,5-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 7-chloroquinoline-4-amine with 3,5-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound inhibits DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell death . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but lacks the thiourea and dimethylphenyl groups.
Quinoline derivatives: Various quinoline-based compounds with different substituents that exhibit antimicrobial, antimalarial, and anticancer activities.
Uniqueness
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA stands out due to its unique combination of a quinoline ring, thiourea moiety, and dimethylphenyl group.
Properties
Molecular Formula |
C18H17ClN4S |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
1-[(7-chloroquinolin-4-yl)amino]-3-(3,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C18H17ClN4S/c1-11-7-12(2)9-14(8-11)21-18(24)23-22-16-5-6-20-17-10-13(19)3-4-15(16)17/h3-10H,1-2H3,(H,20,22)(H2,21,23,24) |
InChI Key |
DTQWKLAEGZIEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NNC2=C3C=CC(=CC3=NC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.